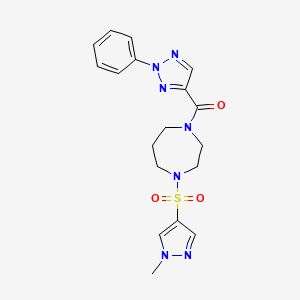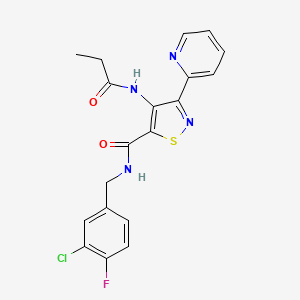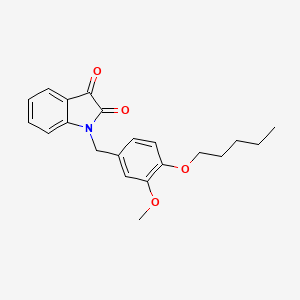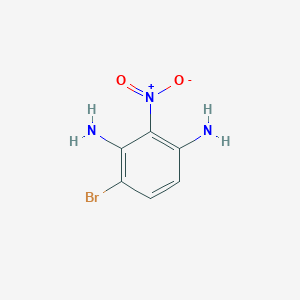
4-Bromo-2-nitrobenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-nitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H6BrN3O2 . It has a molecular weight of 232.04 . The compound is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzene-1,3-diamine involves several steps . The process starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is a meta directing group, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzene-1,3-diamine can be represented by the InChI code 1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-nitrobenzene-1,3-diamine are complex and involve multiple steps . The reactions are influenced by the presence of the nitro, bromine, and amine groups . The nitro group is a meta directing group, which influences the order of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-nitrobenzene-1,3-diamine are influenced by its molecular structure . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in lower volatility of nitro compounds than ketones of about the same molecular weight .科学的研究の応用
- Anti-Inflammatory Agents : Researchers explore the synthesis of anti-inflammatory compounds using 4-bromo-2-nitrobenzene-1,3-diamine as a building block . Its unique structure may contribute to novel drug candidates.
- N-Fused Tricyclic Indoles : This compound serves as a reagent in the synthesis of N-fused tricyclic indoles, which have applications in pharmaceuticals and materials science .
- Dimethyamine and Benzofuran Derivatives : Researchers investigate its role in creating dimethyamine and benzofuran derivatives, which can have diverse applications .
- High-Quality Reference Standards : Laboratories use 4-bromo-2-nitrobenzene-1,3-diamine as a reference standard for accurate results in pharmaceutical testing . Its purity and stability are crucial for calibration.
Medicinal Chemistry and Drug Development
Organic Synthesis
Pharmaceutical Testing and Reference Standards
作用機序
Target of Action
The primary target of 4-Bromo-2-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for the compound .
Mode of Action
The mode of action of 4-Bromo-2-nitrobenzene-1,3-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by 4-Bromo-2-nitrobenzene-1,3-diamine is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effect of this pathway is the formation of a substituted benzene ring .
Result of Action
The result of the action of 4-Bromo-2-nitrobenzene-1,3-diamine is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where a hydrogen atom in the aromatic system is replaced with an electrophile .
Action Environment
The action of 4-Bromo-2-nitrobenzene-1,3-diamine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated environment to maintain its stability. Additionally, the compound’s efficacy could be affected by the presence of other substances in the environment that could potentially react with it.
Safety and Hazards
特性
IUPAC Name |
4-bromo-2-nitrobenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETWZHQHNSBJHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)[N+](=O)[O-])N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

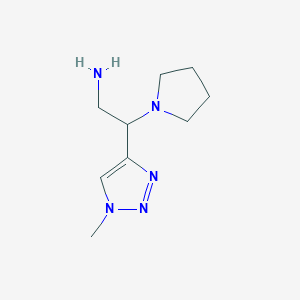
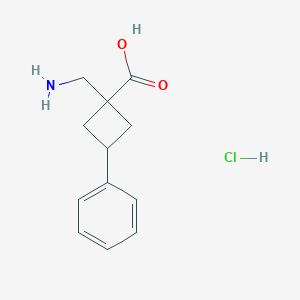
![1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide](/img/structure/B2716203.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2716206.png)
![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2716208.png)

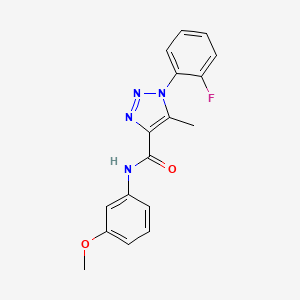
![7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2716213.png)

